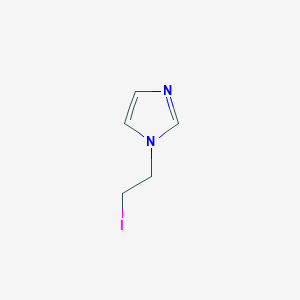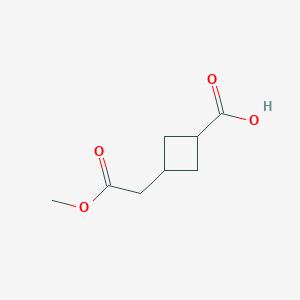
3-(2-Cyclopentylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopentylethyl)morpholine is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups The addition of a cyclopentylethyl group to the morpholine ring enhances its chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopentylethyl)morpholine typically involves the reaction of morpholine with 2-cyclopentylethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclopentylethyl)morpholine undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
3-(2-Cyclopentylethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(2-Cyclopentylethyl)morpholine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and function of the target proteins. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and industrial applications.
Piperidine: Another six-membered heterocyclic amine with similar chemical properties but different biological activities.
Tetrahydrofuran: A five-membered ether with structural similarities but distinct reactivity and applications
Uniqueness: 3-(2-Cyclopentylethyl)morpholine stands out due to the presence of the cyclopentylethyl group, which imparts unique steric and electronic properties. This modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(2-cyclopentylethyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(3-1)5-6-11-9-13-8-7-12-11/h10-12H,1-9H2 |
InChI Key |
NMYOTGYSCYYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


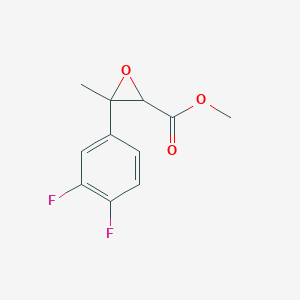
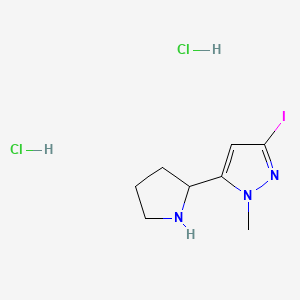

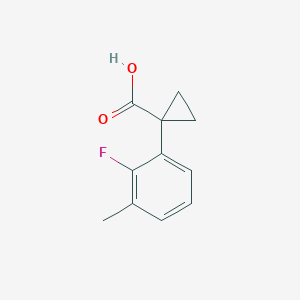
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
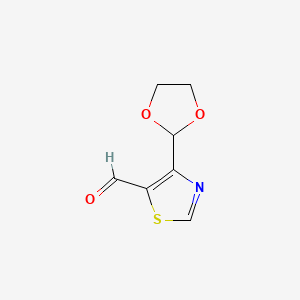
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
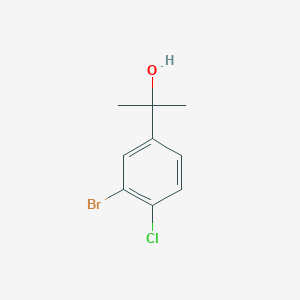
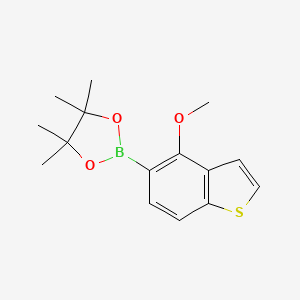

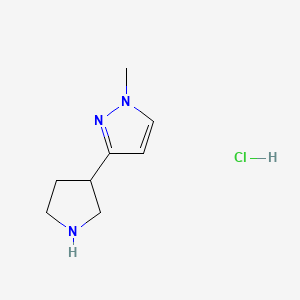
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
